

Nexopamil (CAS: 136033-49-3): A Technical Guide for Drug Development Professionals

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An In-depth Technical Guide on the Core Physicochemical and Pharmacological Properties of **Nexopamil**

For Researchers, Scientists, and Drug Development Professionals

Nexopamil (also known as LU 49938) is a research chemical identified as a dual-action antagonist of voltage-operated calcium channels and serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Its unique pharmacological profile suggests potential therapeutic applications in cardiovascular diseases and other conditions involving vasoconstriction and cell proliferation. This guide provides a comprehensive overview of the publicly available technical data on **Nexopamil**, including its properties, mechanism of action, and relevant experimental findings.

Physicochemical Properties

Nexopamil is a synthetic compound with the following properties:



Property	Value	Reference
CAS Number	136033-49-3	
Molecular Formula	C24H40N2O3	
Molecular Weight	404.59 g/mol	-
Solubility	Soluble in DMSO	-
Storage	Short-term at 0°C, Long-term at -20°C	<u>-</u>

Pharmacological Profile

Nexopamil is characterized by its antagonist activity at multiple receptor sites. This multi-target profile contributes to its observed vasodilatory, cardioprotective, and anti-platelet aggregation effects.

Primary Mechanisms of Action:

- Calcium Channel Antagonist: Nexopamil acts as a blocker of voltage-operated Ca²⁺ channels. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.
- 5-HT₂ Receptor Antagonist: **Nexopamil** is an antagonist of the 5-hydroxytryptamine 2A (5-HT₂A) receptor. This activity allows it to inhibit serotonin-induced vasoconstriction and platelet aggregation.
- Other Receptor Interactions: Some sources indicate that Nexopamil may also possess antagonist activity at 5-HT_{1a}, 5-HT_{1c}, and dopamine D₂ receptors, although detailed quantitative data on these interactions are not readily available in the public domain.

In Vitro and In Vivo Efficacy

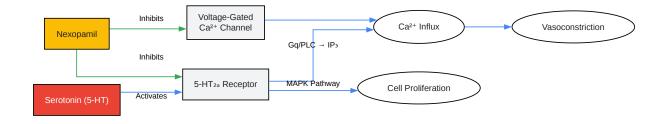


Parameter	Species/Model	Method	Result	Reference
IC ₅₀ (Serotonin- induced platelet aggregation)	Dog (platelet-rich plasma)	In vitro platelet aggregation assay	0.81 x 10 ⁻⁷ M	
Inhibition of 5- HT-induced cell proliferation	Rat (cultured mesangial cells)	[³H]thymidine incorporation assay	Significant effects at concentrations > 10^{-7} M (with 5-HT at 10^{-4} or 10^{-5} M)	[1]
Inhibition of 5- HT-induced cell contraction	Rat (cultured mesangial cells)	Planar cell surface area measurement	Partial blockade in a dose- dependent manner	[1]

Note: Extensive quantitative data, such as binding affinities (Ki) and IC₅₀ values for **Nexopamil**'s activity at its primary receptor targets (calcium channels, 5-HT_{2a}, 5-HT_{1a}, 5-HT_{1c}, and Dopamine D₂), are not available in publicly accessible literature. Similarly, comprehensive pharmacokinetic (ADME) and toxicological data have not been reported.

Signaling Pathways and Mechanism of Action

Nexopamil's dual antagonism of calcium channels and 5-HT_{2a} receptors results in the modulation of key signaling pathways involved in vascular tone and cell growth.



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Caption: Simplified signaling pathway of **Nexopamil**'s dual antagonism.

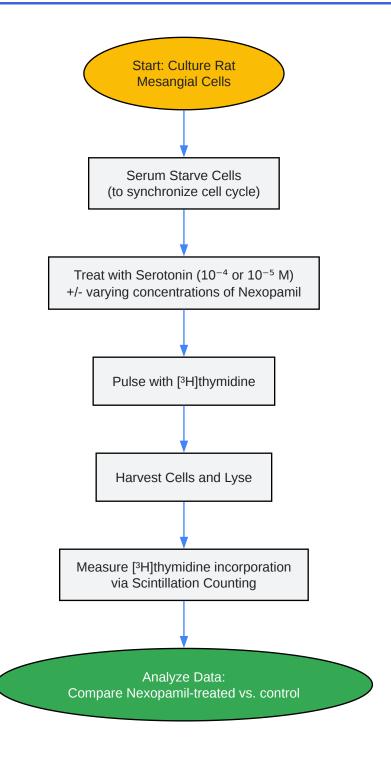
Experimental Protocols

Detailed experimental protocols for **Nexopamil** are not widely published. The following methodologies are based on the available literature.

In Vitro Inhibition of Serotonin-Induced Mesangial Cell Proliferation[1]

This experiment is designed to assess the effect of **Nexopamil** on the proliferation of cultured rat mesangial cells induced by serotonin.





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Caption: Workflow for [3H]thymidine incorporation assay.

Methodology:

• Cell Culture: Rat mesangial cells are cultured in appropriate media until confluent.



- Synchronization: Cells are serum-starved for a period (e.g., 24-48 hours) to synchronize them in the G₀/G₁ phase of the cell cycle.
- Treatment: Cells are treated with a fixed concentration of serotonin (e.g., 10⁻⁴ or 10⁻⁵ M) in the presence or absence of varying concentrations of **Nexopamil**.
- Radiolabeling: After a set incubation period, [3H]thymidine is added to the culture medium for a short duration to be incorporated into newly synthesized DNA.
- Harvesting and Lysis: Cells are washed, harvested, and lysed to release the cellular contents.
- Quantification: The amount of incorporated [3H]thymidine is quantified using a scintillation counter.
- Analysis: The results from Nexopamil-treated cells are compared to the serotonin-only control to determine the inhibitory effect on cell proliferation.

In Vitro Inhibition of Serotonin-Induced Platelet Aggregation

This protocol outlines a method to assess **Nexopamil**'s ability to inhibit platelet aggregation induced by serotonin in platelet-rich plasma (PRP).

Methodology:

- PRP Preparation: Whole blood is collected from the study species (e.g., dog) into an anticoagulant. Platelet-rich plasma is prepared by centrifugation.
- Baseline Measurement: A sample of PRP is placed in an aggregometer, and a baseline light transmission is established.
- Treatment: Nexopamil or a vehicle control is added to the PRP and incubated for a short period.
- Induction of Aggregation: Serotonin is added to the PRP to induce platelet aggregation.



- Measurement: Light transmission through the PRP sample is continuously measured. As
 platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis: The change in light transmission over time is recorded. The IC₅₀ value for Nexopamil is calculated as the concentration that inhibits 50% of the maximum aggregation induced by serotonin.

Conclusion

Nexopamil (CAS 136033-49-3) is a dual-action antagonist of calcium channels and 5-HT_{2a} receptors with demonstrated in vitro and in vivo effects on cell proliferation, contraction, and platelet aggregation.[1] Its multi-target mechanism of action presents a promising profile for further investigation in cardiovascular and related diseases. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available, detailed quantitative pharmacological, pharmacokinetic, and toxicological data. Further preclinical studies are warranted to fully characterize this compound for any potential clinical development.

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References

- 1. The effect of LU-49938 (nexopamil) on the activation by serotonin of mesangial cells PubMed [pubmed.ncbi.nlm.nih.gov]
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